molecular formula C10H18N2O3 B044752 3-Aminocarbonyl-1-Boc-pyrrolidine CAS No. 122684-34-8

3-Aminocarbonyl-1-Boc-pyrrolidine

Cat. No. B044752
M. Wt: 214.26 g/mol
InChI Key: NHDGOVOBEZPXMY-UHFFFAOYSA-N
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Description

3-Aminocarbonyl-1-Boc-pyrrolidine is a compound of interest in the field of organic chemistry due to its potential as a building block in the synthesis of various biologically active molecules. The compound features a pyrrolidine core, a common structural motif in natural products and pharmaceuticals, functionalized with an aminocarbonyl group and protected by a tert-butoxycarbonyl (Boc) group.

Synthesis Analysis

The synthesis of 3-Aminocarbonyl-1-Boc-pyrrolidine derivatives involves several key strategies. One approach includes the asymmetric deprotonation using BuLi/(-)-sparteine, which allows for the enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines with high yields and enantiomeric excesses (Wu, Lee, & Beak, 1996). Another method involves the oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols catalyzed by palladium iodide under a CO-air mixture, producing Boc-protected pyrrole-3-carboxylic esters (Gabriele et al., 2012).

Scientific Research Applications

Divergent Synthesis and Mechanistic Insights

Research led by Rossi et al. (2007) utilized a derivative of 1-tert-butoxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, closely related to 3-Aminocarbonyl-1-Boc-pyrrolidine, for the divergent synthesis of 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles. The choice of solvents and temperature allowed for control over the reaction pathway, highlighting the compound's utility in facilitating diverse synthetic outcomes. This study also provided valuable mechanistic insights, suggesting that the reaction could proceed through either a stereospecific [4+2] cycloaddition or a domino addition/cyclization pathway (Rossi et al., 2007).

Catalyzed Oxidative Heterocyclization

Gabriele et al. (2012) developed a novel approach to synthesize functionalized pyrroles through a palladium iodide-catalyzed oxidative heterocyclization-alkoxycarbonylation reaction using N-Boc-1-amino-3-yn-2-ols. The reaction showcased the potential of 3-Aminocarbonyl-1-Boc-pyrrolidine derivatives in constructing pyrrole scaffolds, which are significant in pharmaceutical chemistry (Gabriele et al., 2012).

Iron Catalyzed Cross-coupling and Ring Closing Metathesis

Østergaard et al. (2002) utilized 3-substituted N-Boc protected pyrrolidines, akin to 3-Aminocarbonyl-1-Boc-pyrrolidine, in a synthesis involving iron-catalyzed cross-coupling and ring-closing metathesis. This methodology underscores the importance of such derivatives in forming structurally complex and biologically relevant molecules (Østergaard et al., 2002).

Asymmetric Synthesis and Heterocycle Formation

Seki et al. (2012) demonstrated the use of a cationic CpRu complex for the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino and -aminocarbonyl allylic alcohols. This reaction formed α-alkenyl pyrrolidine, piperidine, and azepane-type N-heterocycles, showcasing the utility of 3-Aminocarbonyl-1-Boc-pyrrolidine derivatives in enantioselective synthesis (Seki et al., 2012).

Safety And Hazards

“3-Aminocarbonyl-1-Boc-pyrrolidine” is harmful if swallowed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water, and rinse with pure water for at least 15 minutes, respectively . If inhaled, the victim should be moved into fresh air . In case of ingestion, it is advised not to induce vomiting and to call a doctor or Poison Control Center immediately .

Future Directions

The future directions for “3-Aminocarbonyl-1-Boc-pyrrolidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and versatile synthesis methods could also be a focus of future research .

properties

IUPAC Name

tert-butyl 3-carbamoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDGOVOBEZPXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404372
Record name 3-Aminocarbonyl-1-Boc-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocarbonyl-1-Boc-pyrrolidine

CAS RN

122684-34-8
Record name 3-Aminocarbonyl-1-Boc-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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